molecular formula C12H26 B14536430 5-Ethyl-2,2,3-trimethylheptane CAS No. 62199-06-8

5-Ethyl-2,2,3-trimethylheptane

Cat. No.: B14536430
CAS No.: 62199-06-8
M. Wt: 170.33 g/mol
InChI Key: OOIGDPTZPWRGHN-UHFFFAOYSA-N
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Description

5-Ethyl-2,2,3-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon, meaning it consists solely of carbon and hydrogen atoms. This compound is part of the heptane family, which is known for its various isomers due to the different possible arrangements of its carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,2,3-trimethylheptane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction can be adapted to produce branched alkanes by using appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of branched alkanes like this compound often involves catalytic cracking and reforming processes. These processes break down larger hydrocarbon molecules into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate these reactions under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,2,3-trimethylheptane, like other alkanes, primarily undergoes substitution reactions. These reactions include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form alkyl halides.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

    Cracking: Breaking down into smaller hydrocarbons under high temperature and pressure.

Common Reagents and Conditions

    Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light.

    Combustion: Oxygen (O₂) at high temperatures.

    Cracking: High temperature and pressure, often with a catalyst like zeolites.

Major Products Formed

    Halogenation: Alkyl halides (e.g., 5-ethyl-2,2,3-trimethylheptyl chloride).

    Combustion: Carbon dioxide (CO₂) and water (H₂O).

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

5-Ethyl-2,2,3-trimethylheptane is used in various scientific research applications, including:

    Chemistry: As a model compound to study the properties and reactions of branched alkanes.

    Biology: Investigating the effects of hydrocarbons on biological systems.

    Industry: Used as a solvent and in the production of specialty chemicals.

Mechanism of Action

As an alkane, 5-Ethyl-2,2,3-trimethylheptane is relatively inert and does not have a specific mechanism of action in biological systems. Its effects are primarily due to its physical properties, such as hydrophobicity, which can influence the solubility and distribution of other compounds.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethylpentane: Another branched alkane with similar properties.

    2,3,5-Trimethylheptane: A structural isomer with a different arrangement of carbon atoms.

    3-Ethyl-2,2,5-trimethylheptane: Another isomer with a different branching pattern.

Uniqueness

5-Ethyl-2,2,3-trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. This uniqueness makes it valuable for studying the effects of molecular structure on the behavior of hydrocarbons.

Properties

CAS No.

62199-06-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-2,2,3-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-11(8-2)9-10(3)12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

OOIGDPTZPWRGHN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C)C(C)(C)C

Origin of Product

United States

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